molecular formula C10H12ClFN2 B3086532 2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 1159822-98-6

2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B3086532
CAS No.: 1159822-98-6
M. Wt: 214.67
InChI Key: PLUPFHCRDIKLCL-UHFFFAOYSA-N
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Description

2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a halogenated indole derivative characterized by a primary ethylamine side chain at the 3-position of the indole ring and a fluorine substituent at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications.

Properties

IUPAC Name

2-(4-fluoro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2.ClH/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9;/h1-3,6,13H,4-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUPFHCRDIKLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705318
Record name 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-98-6
Record name 1H-Indole-3-ethanamine, 4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159822-98-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 4-fluoroindole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases caused by reduced activity of AMP-activated protein kinase (AMPK).

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent type, position, or amine group modification. Key structural and physicochemical properties are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Indole Ring) Amine Group Molecular Formula Molecular Weight CAS Number Key Features
2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine HCl 4-F Primary amine C₁₀H₁₁ClFN₂ 212.67* 1521037-70-6† Fluorine enhances electronegativity; HCl salt improves solubility
2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine HCl 4-OCH₃ Primary amine C₁₁H₁₅ClN₂O 226.71 74217-56-4 Methoxy increases lipophilicity and steric bulk
2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine HCl 4-OC₂H₅ Primary amine C₁₂H₁₇ClN₂O 240.73 1795441-70-1 Ethoxy further increases hydrophobicity vs. methoxy
2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethan-1-amine 5-Cl, 4-F Primary amine C₁₀H₁₀ClFN₂ 212.65 1352906-02-5 Dual halogenation may enhance binding specificity
2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine HCl 5-F, 6-F Primary amine C₁₀H₁₁ClF₂N₂ 232.66 2044713-90-6 Difluoro substitution alters electronic distribution
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine 4-F Tertiary amine C₁₂H₁₅FN₂ 206.26 1644-64-0 Dimethylamine reduces basicity vs. primary amines

Substituent Effects

  • Halogen vs.
  • Dual Halogenation : The 5-chloro-4-fluoro derivative () combines steric (Cl) and electronic (F) effects, which could influence metabolic stability and target affinity .

Amine Group Modifications

  • Primary vs.

Physicochemical Implications

  • Molecular Weight and Solubility : Alkoxy-substituted analogs (e.g., methoxy, ethoxy) have higher molecular weights and reduced aqueous solubility compared to halogenated derivatives .
  • Salt Forms : Hydrochloride salts (common in most analogs) improve crystallinity and handling stability .

Biological Activity

Overview

2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride, also known as 4-fluorotryptamine hydrochloride, is a derivative of indole with the molecular formula C10H12ClFN2. This compound has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and cancer research. The following sections detail its mechanisms of action, biochemical properties, and relevant case studies.

Target Receptors:
The primary biological activity of this compound is attributed to its role as an agonist for the GPRC5A receptor. This receptor is part of the G protein-coupled receptor family and is involved in various signaling pathways that regulate cellular functions.

Mode of Action:
Upon binding to GPRC5A, the compound induces β-arrestin recruitment, which subsequently activates downstream signaling pathways. This interaction is crucial for modulating neurotransmitter systems, particularly those involving dopamine, serotonin, and glutamate .

Cellular Effects:
Research indicates that this compound exhibits effects similar to those of tryptamine. It has been shown to activate 5-HT4 receptors in the gastrointestinal tract, influencing motility and other physiological processes. Additionally, it interacts with various enzymes and proteins, impacting gene expression and cellular metabolism.

Cytotoxicity:
Studies have demonstrated that fluorotryptamine derivatives can exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth through apoptosis induction in malignant cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor Agonism Agonist for GPRC5A; induces β-arrestin recruitment
Neurotransmitter Modulation Influences dopaminergic and serotonergic systems
Cytotoxicity Induces apoptosis in cancer cell lines
Gastrointestinal Effects Activates 5-HT4 receptors; regulates motility

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers evaluated the effects of this compound on serotonin receptor modulation. The findings revealed that it enhanced serotonin signaling pathways, which could have implications for treating mood disorders and other neuropsychiatric conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
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2-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

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